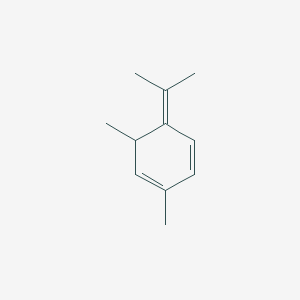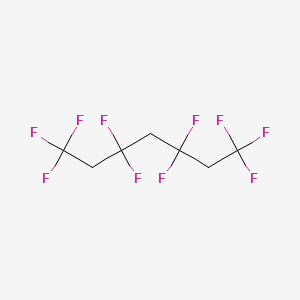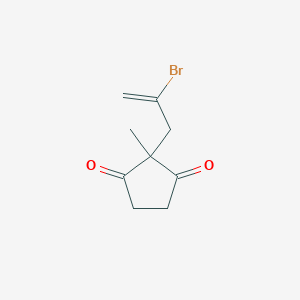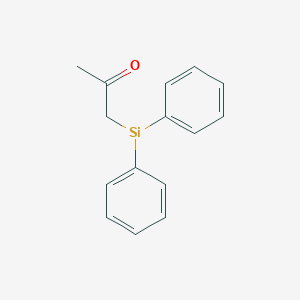
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is an organic compound characterized by a cyclohexadiene ring substituted with two methyl groups and an isopropylidene group. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity patterns. It is used in various scientific research applications due to its interesting chemical behavior and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexadiene, which is commercially available or can be prepared through the partial hydrogenation of benzene.
Isopropylidene Introduction: The isopropylidene group is introduced via a condensation reaction with acetone in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and reagents are often recycled to minimize waste and reduce costs. The process is optimized for high yield and purity, with rigorous quality control measures in place.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically forming epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the double bonds into single bonds, using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the methyl groups or the isopropylidene group, often using halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Epoxides or ketones, depending on the specific conditions.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated derivatives or other substituted cyclohexadienes.
科学的研究の応用
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is used in various fields of scientific research:
Chemistry: As a building block in organic synthesis, it is used to create more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties is ongoing, with some derivatives showing promise as therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene exerts its effects depends on the specific reaction or application. In general, its reactivity is influenced by the electron-donating effects of the methyl and isopropylidene groups, which can stabilize transition states and intermediates. This stabilization can facilitate various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2,3-Dimethylcyclohexa-1,3-diene: Similar structure but lacks the isopropylidene group.
1,4-Dimethylcyclohexa-1,3-diene: Methyl groups are positioned differently, affecting reactivity.
2,6-Dimethylcyclohexa-1,3-diene: Lacks the isopropylidene group, resulting in different chemical properties.
Uniqueness
2,6-Dimethyl-5-(propan-2-ylidene)cyclohexa-1,3-diene is unique due to the presence of the isopropylidene group, which significantly influences its chemical behavior. This group can participate in various reactions, providing a versatile platform for further functionalization and derivatization.
特性
CAS番号 |
138434-36-3 |
|---|---|
分子式 |
C11H16 |
分子量 |
148.24 g/mol |
IUPAC名 |
2,6-dimethyl-5-propan-2-ylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C11H16/c1-8(2)11-6-5-9(3)7-10(11)4/h5-7,10H,1-4H3 |
InChIキー |
UQLHJMBOGXWWHV-UHFFFAOYSA-N |
正規SMILES |
CC1C=C(C=CC1=C(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Hydroxyethyl)sulfanyl]-2,3-dihydro-1H-1-benzothiophen-1-one](/img/structure/B14270498.png)
![Methyl [(2,2,5-trimethyl-1,3-dioxan-5-yl)methoxy]acetate](/img/structure/B14270505.png)

![Trimethoxy{3-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)oxy]propyl}silane](/img/structure/B14270516.png)


chloro-lambda~5~-phosphane](/img/structure/B14270524.png)
![4-{2-[4'-(Acetyloxy)[1,1'-biphenyl]-4-yl]-2-oxoethyl}phenyl acetate](/img/structure/B14270530.png)

![(Propane-1,3-diyl)bis[(octanoylazanediyl)ethane-2,1-diyl] bis(hydrogen sulfate)](/img/structure/B14270536.png)
![tert-Butyl(dimethyl)[(pent-1-en-3-yl)oxy]silane](/img/structure/B14270546.png)
![Fluoreno[1,2-b]pyran](/img/structure/B14270555.png)
![3-Acridinamine, 9-[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14270561.png)
![[4-[(2S)-2-amino-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] dihydrogen phosphate](/img/structure/B14270565.png)
